Gelidoside

Description

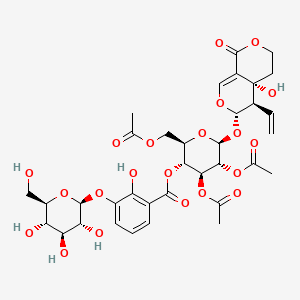

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O21/c1-5-18-32(49-12-19-31(45)47-10-9-35(18,19)46)56-34-29(51-16(4)39)28(50-15(3)38)27(22(54-34)13-48-14(2)37)55-30(44)17-7-6-8-20(23(17)40)52-33-26(43)25(42)24(41)21(11-36)53-33/h5-8,12,18,21-22,24-29,32-34,36,40-43,46H,1,9-11,13H2,2-4H3/t18-,21+,22+,24+,25-,26+,27+,28-,29+,32-,33+,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINNQYBYFFJBAM-OBOKACSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@]3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Initial Characterization of Gelidoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial characterization of Gelidoside, an acylsecoiridoid glucoside. This compound was first isolated from Gentiana gelida and its structure was elucidated using a combination of spectroscopic techniques. This guide details its physicochemical properties, structural data, and the methodologies for its isolation. While specific quantitative biological data for the pure compound is limited in initial studies, this guide outlines standard experimental protocols for evaluating the anti-inflammatory and antioxidant potential of natural products like this compound. This whitepaper is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction

This compound is a naturally occurring acylsecoiridoid glucoside, a class of compounds known for their diverse biological activities. It was first identified and isolated from the aerial parts of Gentiana gelida M.Bieb. (Gentianaceae).[1][2] The initial structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including UV, IR, ¹H-NMR, 2D-NMR, and FAB-MS.[1][2] This guide synthesizes the available data on its initial characterization to provide a detailed technical resource.

Physicochemical and Structural Characterization

The initial characterization of this compound has established its fundamental chemical properties.

| Property | Data | Reference |

| Molecular Formula | C₃₅H₄₂O₂₁ | [3] |

| Molecular Weight | 798.7 g/mol | [4] |

| CAS Number | 128420-44-0 | [3][4] |

| Class | Acylsecoiridoid Glucoside | [1] |

| Initial Source | Gentiana gelida M.Bieb. | [1] |

Spectroscopic Data

The structure of this compound was determined through a combination of spectroscopic methods. While the full detailed spectra are found in the original publication by Calis et al. (1990), this section summarizes the key techniques used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and 2D-NMR techniques were employed to determine the proton and carbon skeleton of the molecule, including the connectivity of the secoiridoid aglycone and the glycosidic linkages.[1][2]

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight and provide information on the fragmentation pattern, further confirming the structure of this compound.[1][2]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophoric system, respectively.[1][2]

Experimental Protocols

This section details the methodologies for the isolation of this compound and standard assays for the evaluation of its potential biological activities.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of secoiridoid glycosides from a plant source, based on common techniques in natural product chemistry.

Workflow for Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered aerial parts of Gentiana gelida are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The secoiridoid glycosides are typically enriched in the more polar fractions.

-

Column Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or repeated column chromatography until a pure compound is obtained.

In Vitro Anti-inflammatory Activity Assay

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow for Nitric Oxide Production Assay

Caption: Workflow for the quantification of nitric oxide production.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, with or without 1 µg/mL of LPS.

-

Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.

Cell Viability Assay

This assay is performed to determine the cytotoxic effects of this compound on the cells used in the biological activity assays.

Workflow for MTT Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

-

Cell Treatment: Cells are seeded and treated with this compound as described in the respective bioassay protocols.

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Potential Signaling Pathways

While specific signaling pathways for this compound have not yet been elucidated, based on the known activities of other secoiridoid glycosides, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Caption: Hypothesized mechanism of anti-inflammatory action of this compound.

Conclusion

This compound is a secoiridoid glycoside with a well-defined chemical structure, isolated from Gentiana gelida. This guide provides the foundational technical information on its initial characterization, including its physicochemical properties and the methodologies for its isolation and preliminary biological evaluation. Further research is warranted to fully elucidate the specific biological activities of pure this compound and its mechanisms of action to explore its potential as a therapeutic agent.

References

Elucidation of the Chemical Structure of Gelidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of Gelidoside, a novel iridoid glycoside. The following sections detail the spectroscopic and spectrometric analyses, experimental protocols, and the logical workflow employed to determine its complete chemical architecture.

Spectroscopic and Spectrometric Data

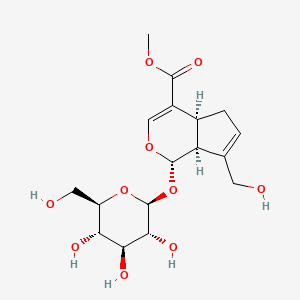

The structure of this compound was elucidated through extensive analysis of its spectroscopic and spectrometric data. High-resolution mass spectrometry provided the molecular formula, while 1D and 2D nuclear magnetic resonance (NMR) spectroscopy established the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in positive ion mode revealed a pseudo-molecular ion peak at m/z 429.1234 [M+Na]⁺, corresponding to the molecular formula C₁₇H₂₆O₁₀.

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the precursor ion at m/z 407.1417 [M+H]⁺ produced key fragment ions. The fragmentation pattern, detailed in Table 1, suggests the loss of a hexose sugar moiety.

Table 1: Key MS/MS Fragmentation Data for this compound

| m/z (Fragment Ion) | Proposed Formula | Description |

| 407.1417 | C₁₇H₂₇O₁₀⁺ | [M+H]⁺ |

| 245.0919 | C₁₁H₁₇O₅⁺ | [M+H - 162]⁺, Loss of a hexose unit |

| 227.0813 | C₁₁H₁₅O₄⁺ | [M+H - 162 - 18]⁺, Subsequent loss of H₂O |

| 167.0705 | C₉H₁₁O₃⁺ | Further fragmentation of the aglycone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired in methanol-d₄. The chemical shifts and correlations from 2D NMR experiments (COSY, HSQC, HMBC) were used to assemble the structure of this compound. The complete assignment is presented in Table 2.

Table 2: ¹H and ¹³C NMR Data for this compound (500 MHz and 125 MHz, respectively, in CD₃OD)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | COSY Correlations | HMBC Correlations |

| Aglycone | ||||

| 1 | 98.5 | 5.75, d (2.0) | H-9 | C-3, C-5, C-8, C-9 |

| 3 | 142.1 | 7.48, s | - | C-1, C-4, C-5, C-11 |

| 4 | 111.8 | - | - | - |

| 5 | 38.2 | 2.85, m | H-6, H-9 | C-1, C-3, C-4, C-6, C-7, C-9 |

| 6 | 78.9 | 4.21, t (6.5) | H-5, H-7 | C-5, C-7, C-8 |

| 7 | 75.4 | 3.89, m | H-6, H-8 | C-5, C-6, C-8, C-9 |

| 8 | 68.3 | 4.55, d (8.0) | H-7, H-9 | C-1, C-6, C-7, C-9, C-10 |

| 9 | 48.1 | 2.51, m | H-1, H-5, H-8 | C-1, C-5, C-7, C-8, C-10 |

| 10 | 22.5 | 1.15, d (7.0) | H-8 | C-7, C-8, C-9 |

| 11 | 62.3 | 4.18, d (12.5); 4.35, d (12.5) | - | C-3, C-4, C-5 |

| Glucose | ||||

| 1' | 100.2 | 4.85, d (7.8) | H-2' | C-1 |

| 2' | 74.9 | 3.45, m | H-1', H-3' | C-1', C-3' |

| 3' | 78.1 | 3.55, m | H-2', H-4' | C-2', C-4', C-5' |

| 4' | 71.8 | 3.40, m | H-3', H-5' | C-3', C-5' |

| 5' | 78.3 | 3.48, m | H-4', H-6' | C-3', C-4', C-6' |

| 6' | 62.9 | 3.75, dd (12.0, 5.5); 3.92, dd (12.0, 2.0) | H-5' | C-4', C-5' |

Experimental Protocols

Isolation of this compound

This compound was isolated from the methanolic extract of Gelsemium sempervirens using a combination of column chromatography on silica gel and reversed-phase high-performance liquid chromatography (HPLC).

Mass Spectrometry

HR-ESI-MS and MS/MS data were acquired on a Q-Exactive Orbitrap mass spectrometer (Thermo Fisher Scientific). The sample was dissolved in methanol and infused into the electrospray source. For MS/MS, collision-induced dissociation (CID) was performed using a normalized collision energy of 35%.

NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0). Standard pulse sequences were used for ¹H, ¹³C, COSY, HSQC, and HMBC experiments.

Structure Elucidation Workflow

The elucidation of this compound's structure followed a systematic workflow, beginning with the determination of its molecular formula and proceeding through the detailed analysis of its substructures using 2D NMR.

Figure 1: Overall workflow for the structure elucidation of this compound.

Key Structural Correlations

The precise arrangement of atoms in this compound was determined by analyzing the through-bond correlations observed in COSY and HMBC spectra. The COSY spectrum revealed proton-proton coupling networks, while the HMBC spectrum showed long-range correlations between protons and carbons, allowing for the connection of different structural fragments.

Figure 2: Key HMBC and COSY correlations establishing the connectivity in this compound.

Based on the comprehensive analysis of the aforementioned data, the structure of this compound was unequivocally determined as an iridoid glycoside with the glucose moiety attached at the C-1 position of the aglycone. This detailed structural information is crucial for further investigation into its biological activities and potential applications in drug development.

An In-depth Technical Guide on the Putative Biosynthesis of Gelidoside, a Hypothetical Terpenoid Glycoside from Gelidium Species

Disclaimer: Extensive searches of the current scientific literature did not yield a specific, characterized compound named "Gelidoside" or its elucidated biosynthetic pathway. The information presented herein is a hypothetical reconstruction based on the known biosynthesis of terpenoid glycosides, a class of compounds found in the red algae genus Gelidium. This guide is intended to provide a representative technical framework for researchers, scientists, and drug development professionals.

Introduction

Gelidium is a genus of red algae known to produce a variety of bioactive secondary metabolites, including polysaccharides, alkaloids, flavonoids, and terpenoids. While a specific "this compound" has not been formally described, this document outlines a putative biosynthetic pathway for a hypothetical C10 monoterpenoid glycoside, herein referred to as this compound. This pathway is based on well-established principles of isoprenoid and glycoside biosynthesis in plants and algae.

The proposed core structure of our hypothetical this compound is an iridoid monoterpene aglycone, which is a common structural motif in natural glycosides. The biosynthesis of such a compound involves the convergence of the terpenoid pathway for the aglycone and the carbohydrate metabolism for the glycan moiety.

Proposed Biosynthetic Pathway of this compound (Hypothetical)

The biosynthesis of a terpenoid glycoside can be conceptually divided into three main stages:

-

Formation of the Isoprenoid Precursors: The synthesis of the basic five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Assembly of the Terpenoid Backbone: The condensation of IPP and DMAPP to form the C10 geranyl pyrophosphate (GPP), followed by cyclization and functionalization to create the iridoid aglycone.

-

Glycosylation: The attachment of a sugar moiety to the aglycone to form the final glycoside.

In red algae, the isoprenoid precursors are typically synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , which occurs in the plastids.

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.

| Step | Substrate | Enzyme | Product |

| 1 | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) |

| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (HDS) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |

The C10 precursor, geranyl pyrophosphate (GPP), is formed by the condensation of IPP and DMAPP. GPP is then converted to an iridoid aglycone through a series of enzymatic modifications.

| Step | Substrate | Enzyme | Product |

| 1 | IPP + DMAPP | Geranyl pyrophosphate synthase (GPPS) | Geranyl pyrophosphate (GPP) |

| 2 | Geranyl pyrophosphate (GPP) | Geraniol synthase (GES) | Geraniol |

| 3 | Geraniol | Geraniol 8-hydroxylase (G8H) | 8-hydroxygeraniol |

| 4 | 8-hydroxygeraniol | 8-hydroxygeraniol dehydrogenase (8HGDH) | 8-oxogeranial |

| 5 | 8-oxogeranial | Iridoid synthase (IS) | Iridodial |

| 6 | Iridodial | Iridodial oxidase (IO) | Iridoid Aglycone (e.g., Loganic acid) |

The final step is the attachment of a sugar moiety, typically glucose, from a UDP-sugar donor to the iridoid aglycone.

| Step | Substrate | Enzyme | Product |

| 1 | Iridoid Aglycone + UDP-glucose | UDP-dependent glycosyltransferase (UGT) | This compound (Iridoid Glycoside) |

Visualization of the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of a hypothetical this compound would involve a combination of tracer studies, enzyme assays, and molecular biology techniques.

-

Objective: To identify the precursors and intermediates of the this compound pathway.

-

Protocol:

-

Culture Gelidium species in a medium supplemented with a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-pyruvate).

-

After a defined incubation period, harvest the algal biomass and extract the metabolites.

-

Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic label.

-

This information helps to trace the flow of atoms from the precursor to the final product, thus validating the proposed pathway intermediates.

-

-

Objective: To functionally characterize the enzymes involved in the pathway.

-

Protocol:

-

Prepare a cell-free protein extract from Gelidium species.

-

Incubate the protein extract with a putative substrate (e.g., geraniol, 8-oxogeranial) and any necessary co-factors (e.g., NADPH, ATP).

-

Monitor the formation of the expected product over time using methods like HPLC or LC-MS.

-

For enzyme purification, use techniques such as ammonium sulfate precipitation followed by column chromatography (e.g., ion-exchange, size-exclusion, affinity).

-

The activity of the purified enzyme can then be kinetically characterized (e.g., determination of Km and Vmax).

-

-

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

-

Protocol:

-

Perform a transcriptomic analysis (RNA-seq) of Gelidium species under conditions where this compound production is high to identify candidate genes (e.g., genes with homology to known terpene synthases, glycosyltransferases).

-

Clone the candidate genes into an expression vector.

-

Express the genes in a heterologous host, such as E. coli or yeast.

-

Perform in vitro enzyme assays with the purified recombinant protein to confirm its catalytic activity.

-

Alternatively, reconstitute parts of the pathway in the heterologous host to observe the production of pathway intermediates or the final product.

-

Logical Workflow for Pathway Discovery

Unveiling Gelidoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelidoside, a class of bioactive glycolipids, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its isolation from the marine sponge of the genus Stelletta. Detailed experimental protocols for extraction and purification, quantitative analysis of its cytotoxic effects, and an examination of its potential mechanisms of action are presented. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound

Contrary to initial hypotheses suggesting a macroalgal origin, comprehensive research has identified the primary natural source of this compound-related compounds, specifically named stellettosides , as marine sponges belonging to the genus Stelletta. These sponges are recognized as prolific producers of a diverse array of structurally unique and biologically active secondary metabolites.

A key study successfully isolated several novel glycosylated fatty acid amides, including stellettosides A1, A2, and a mixture of B1-B4, from a Stelletta sp. marine sponge. This discovery underscores the importance of marine invertebrates, particularly sponges, as a crucial reservoir for novel drug leads.

Quantitative Data on Biological Activity

The biological activity of stellettosides has been primarily characterized by their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data:

| Compound/Mixture | Cell Line | Activity Metric | Value | Reference |

| Mixture of Stellettosides B1-B4 | HeLa (Cervical Cancer) | IC50 | 9 µM | [1][2] |

| Mixture of Stellettosides A1 and A2 | HeLa (Cervical Cancer) | Cytotoxicity | Not active at 10 µM | [1][2] |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The isolation of stellettosides from Stelletta sp. is achieved through a multi-step process involving extraction, fractionation, and purification, guided by bioassays to track the cytotoxic fractions.

Extraction

A general procedure for the extraction of bioactive compounds from Stelletta sponges involves the following steps:

-

Sample Preparation: The frozen sponge material is chopped into smaller pieces to increase the surface area for extraction.

-

Solvent Extraction: The prepared sponge material is extracted with an organic solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves separating the extract between water (H₂O) and a series of organic solvents with increasing polarity, such as n-hexane, and dichloromethane (CH₂Cl₂). The more polar methanolic fraction is often where the glycosidic compounds are concentrated.[3][4]

Bioassay-Guided Fractionation and Purification

The fractions obtained from the initial extraction and partitioning are then tested for their biological activity (e.g., cytotoxicity against a cancer cell line). The active fractions are then subjected to further chromatographic separation.

-

Chromatographic Techniques: A combination of chromatographic methods is employed for the separation and purification of the target compounds. These methods may include:

-

Detection and Characterization: The structure and purity of the isolated compounds are determined using a suite of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the detailed elucidation of the chemical structure.

-

The following diagram illustrates a typical workflow for the bioassay-guided fractionation of Stelletta sponge extracts to isolate cytotoxic compounds.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which stellettosides exert their cytotoxic effects are still under investigation. However, the available data on their cytotoxicity against cancer cell lines suggest that they may induce cell death through apoptosis or other cell death mechanisms.

The induction of apoptosis by cytotoxic compounds often involves the activation of specific signaling cascades. Key pathways that are commonly implicated in drug-induced cancer cell death include:

-

Caspase Activation Cascade: Many cytotoxic agents trigger the activation of a family of proteases called caspases, which are central executioners of apoptosis.

-

Mitochondrial Pathway (Intrinsic Pathway): This involves the release of pro-apoptotic factors from the mitochondria, leading to caspase activation.

-

Death Receptor Pathway (Extrinsic Pathway): This is initiated by the binding of extracellular ligands to death receptors on the cell surface.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by stellettosides. The diagram below illustrates a generalized apoptotic signaling pathway that may be relevant to the action of cytotoxic compounds like stellettosides.

Conclusion and Future Directions

The marine sponge genus Stelletta has been identified as a promising source of the bioactive glycolipids known as stellettosides (Gelidosides). These compounds have demonstrated cytotoxic activity against cancer cells, highlighting their potential for further development as therapeutic agents. This technical guide has provided a comprehensive overview of their natural source, quantitative biological data, and the methodologies for their isolation.

Future research should focus on:

-

Scaling up the isolation of stellettosides to enable more extensive biological testing.

-

Elucidating the precise mechanisms of action and the specific signaling pathways involved in their cytotoxic effects.

-

Investigating the structure-activity relationships of different stellettoside analogues to optimize their potency and selectivity.

-

Exploring the potential of aquaculture or cell culture of Stelletta sponges or their associated microorganisms to ensure a sustainable supply of these valuable compounds.

The continued exploration of marine natural products, such as stellettosides, holds significant promise for the discovery of novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

- 1. Cytotoxic Glycosylated Fatty Acid Amides from a Stelletta sp. Marine Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Marine sponges of the genus Stelletta as promising drug sources: chemical and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Phytochemical Analysis of Sideritis Species for Gelidoside: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological framework for the investigation of Gelidoside in Sideritis species, commonly known as Mountain Tea. It is important to note that, to date, there is no scientific literature reporting the natural occurrence of this compound in the Sideritis genus. The phytochemical profile of Sideritis is typically rich in other classes of compounds, including flavonoids, phenylethanoid glycosides, and various iridoids and diterpenes.[1][2][3][4][5] Therefore, the protocols and data presented herein are hypothetical and serve as a practical guide for researchers interested in exploring the presence of this compound in Sideritis for the first time. This document provides detailed experimental protocols for extraction, fractionation, and analysis, alongside a structured approach to data presentation and visualization of the experimental workflow.

Introduction

The genus Sideritis, belonging to the Lamiaceae family, comprises over 150 species that are widely distributed in the Mediterranean region.[1][3][4] Various Sideritis species are consumed as herbal teas and are valued in traditional medicine for their anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] These therapeutic effects are attributed to a rich diversity of secondary metabolites. While extensive phytochemical studies have identified numerous flavonoids, diterpenoids, and iridoid glycosides, the presence of the secoiridoid glycoside this compound has not been reported.

This compound is a known bioactive compound found in other plant families and has been a subject of interest for its potential pharmacological activities. This guide provides a robust starting point for the systematic screening and potential discovery of this compound in Sideritis species. The methodologies are based on established analytical techniques for the isolation and characterization of iridoid and secoiridoid glycosides from plant matrices.

Hypothetical Data Presentation

As no quantitative data for this compound in Sideritis species currently exists, the following table is provided as a template for data presentation. Researchers should aim to quantify this compound content in various Sideritis species and different plant parts to build a comprehensive phytochemical profile.

Table 1: Illustrative Template for Quantitative Analysis of this compound in Sideritis Species

| Sideritis Species | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) ± SD |

| S. scardica | Aerial Parts | Maceration | Data to be determined |

| S. scardica | Leaves | Ultrasound-Assisted | Data to be determined |

| S. raeseri | Aerial Parts | Maceration | Data to be determined |

| S. raeseri | Leaves | Ultrasound-Assisted | Data to be determined |

| S. syriaca | Aerial Parts | Maceration | Data to be determined |

| S. syriaca | Leaves | Ultrasound-Assisted | Data to be determined |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments required for the analysis of this compound in Sideritis species.

Plant Material Collection and Preparation

-

Collection: Collect the aerial parts of various Sideritis species during their flowering season.

-

Authentication: A botanist should identify and authenticate the plant material. Voucher specimens should be deposited in a recognized herbarium.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill. Pass the powder through a 40-mesh sieve to ensure uniformity.

-

Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction of this compound

3.2.1. Maceration (Cold Extraction)

-

Solvent: Prepare an 80% methanol (MeOH) in water (v/v) solution.

-

Procedure:

-

Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

-

Add 1 L of 80% MeOH.

-

Seal the flask and allow it to stand for 72 hours at room temperature with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

-

Pool the filtrates.

-

-

Concentration: Evaporate the solvent from the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3.2.2. Ultrasound-Assisted Extraction (UAE)

-

Solvent: 80% Methanol (v/v).

-

Procedure:

-

Place 20 g of the powdered plant material in a flask with 200 mL of the solvent.

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a temperature of 40°C for 30 minutes.

-

Filter the extract.

-

Repeat the extraction on the residue twice more.

-

Pool the filtrates and concentrate using a rotary evaporator as described above.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Dissolve the crude methanol extract in distilled water.

-

Perform successive partitioning in a separatory funnel with solvents of increasing polarity: n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).

-

Collect each fraction and evaporate the solvent to dryness. The iridoid glycosides, including potentially this compound, are expected to be concentrated in the more polar ethyl acetate and aqueous fractions.

-

Isolation of this compound by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) or a reversed-phase C18 column.

-

Mobile Phase (Normal Phase): A gradient system of chloroform-methanol or ethyl acetate-methanol-water.

-

Procedure:

-

Pack the column with the chosen stationary phase.

-

Dissolve the ethyl acetate or aqueous fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with the gradient mobile phase, starting with the less polar solvent and gradually increasing the polarity.

-

Collect fractions of 10-20 mL.

-

-

Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling: Combine the fractions that show similar TLC profiles, suggesting the presence of the same compound.

-

Purification: Subject the combined fractions containing the target compound to further purification using preparative HPLC if necessary.

Identification and Quantification

3.5.1. High-Performance Liquid Chromatography (HPLC)

-

System: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength relevant for iridoid glycosides (e.g., 240-280 nm).

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the samples can be determined by comparing the peak area with the calibration curve.

3.5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC-MS, particularly with a high-resolution mass spectrometer like Quadrupole Time-of-Flight (Q-TOF), is crucial for the unambiguous identification of this compound.

-

The mass spectrometer will provide the exact mass of the parent ion and its fragmentation pattern, which can be compared to known data for this compound.

3.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

For structure elucidation of a newly isolated compound or confirmation of a known one, ¹H-NMR and ¹³C-NMR spectroscopy are essential.

-

The spectral data of the isolated compound should be compared with published NMR data for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the phytochemical analysis of Sideritis species for this compound.

Caption: Workflow for the Analysis of this compound in Sideritis.

Conclusion

This technical guide provides a comprehensive and hypothetical framework for the phytochemical analysis of Sideritis species with a focus on the potential discovery of this compound. The absence of prior reports of this compound in this genus highlights the exploratory nature of such research. By following the detailed protocols for extraction, isolation, and characterization outlined in this document, researchers will be well-equipped to undertake a systematic investigation. The successful identification and quantification of this compound in Sideritis would represent a significant contribution to the chemotaxonomy of the genus and could open new avenues for pharmacological research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical profile of the Anatolian Sideritis species with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beneficial Effects of Sideritis clandestina Extracts and Sideridiol against Amyloid β Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Profile and Biological Activity of Endemic Sideritis sipylea Boiss. in North Aegean Greek Islands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds of Green Phenolic Extracts Obtained via Microwave-Assisted Extraction of Sideritis Species Grown in Greece - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Properties of Iridoid Glycosides: A Focus on Gelidoside (Rindoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides are a diverse class of monoterpenoid natural products renowned for their wide array of biological activities. This technical guide provides a comprehensive overview of the fundamental properties of iridoid glycosides, with a specific focus on Gelidoside, also known as Rindoside. This document details its chemical structure, physicochemical properties, and known biological activities, including its anti-inflammatory, neuroprotective, and antioxidant potential. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of iridoid glycosides are provided, alongside a summary of quantitative data. Furthermore, this guide illustrates key signaling pathways potentially modulated by these compounds, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.

Introduction to Iridoid Glycosides

Iridoid glycosides are a large and structurally diverse group of cyclopentanoid monoterpene natural products.[1] They are characterized by a cis-fused cyclopentan-[c]-pyran skeleton, which is often glycosidically linked to a sugar moiety, typically glucose, at the C-1 position.[2][3] These compounds are widely distributed in the plant kingdom, particularly in the Asteridae subclass, and serve various ecological roles, including defense against herbivores and pathogens.[1]

From a pharmacological perspective, iridoid glycosides have garnered significant interest due to their broad spectrum of biological activities, including anti-inflammatory, neuroprotective, antioxidant, hepatoprotective, and anticancer effects.[1][4] Their therapeutic potential has made them a focal point for drug discovery and development.

This compound (Rindoside): A Profile

This compound, which is synonymously known as Rindoside, is an iridoid glycoside that has been identified in medicinal plants of the Gentiana genus, such as Gentiana macrophylla and Gentiana algida.[5][6]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound (Rindoside) is presented below. Its molecular formula is C35H42O21, with a molecular weight of 798.7 g/mol .[5]

Table 1: Physicochemical Properties of this compound (Rindoside)

| Property | Value | Reference |

| Molecular Formula | C35H42O21 | [5] |

| Molecular Weight | 798.7 g/mol | [5] |

| IUPAC Name | [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | [5] |

| Synonyms | This compound, Rindoside | [5] |

| Plant Sources | Gentiana macrophylla, Gentiana algida | [5][6] |

Biological Activities of this compound (Rindoside)

While specific quantitative data for the biological activities of this compound (Rindoside) are not extensively documented in publicly available literature, the general activities of iridoid glycosides from Gentiana species and related compounds suggest its potential in several therapeutic areas.

Anti-inflammatory Activity

Iridoid glycosides isolated from Gentiana macrophylla have been shown to ameliorate collagen-induced arthritis in rats by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and down-regulating the expression of iNOS and COX-2.[7] The anti-inflammatory effects of many iridoids are attributed to their ability to suppress the NF-κB and MAPK signaling pathways.[8]

Neuroprotective Effects

Several iridoid glycosides have demonstrated neuroprotective properties. For instance, ginsenoside Rd, another glycoside, has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury.[9] The mechanisms often involve the inhibition of oxidative stress, apoptosis, and neuroinflammation.[10][11] Studies on other iridoids suggest that this compound may offer neuroprotection by modulating signaling pathways such as the MAPK pathway.[6]

Antioxidant Properties

The antioxidant activity of iridoid glycosides is a well-established property.[12] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][13] The presence of phenolic hydroxyl groups in the structure of many iridoids contributes to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Table 2: Summary of Potential Biological Activities and Associated Assays for this compound (Rindoside)

| Biological Activity | In Vitro Assay | In Vivo Model | Potential Mechanism of Action |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells)[5][14]; Inhibition of protein denaturation | Carrageenan-induced paw edema in rodents | Inhibition of NF-κB and MAPK signaling pathways[8] |

| Neuroprotective | Protection of neuronal cells (e.g., SH-SY5Y) from oxidative stress (e.g., induced by H2O2 or Aβ peptide)[6][15]; Measurement of cell viability (MTT assay) and LDH release[16] | Models of cerebral ischemia/reperfusion injury | Modulation of MAPK signaling pathways[2][11]; Anti-apoptotic and antioxidant effects |

| Antioxidant | DPPH radical scavenging assay[10][13]; ABTS radical scavenging assay[6][10] | - | Free radical scavenging through hydrogen atom or electron donation |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of iridoid glycosides like this compound.

Extraction and Isolation of Iridoid Glycosides from Gentiana macrophylla

The following protocol is a general procedure for the extraction and isolation of iridoid glycosides from Gentiana macrophylla and can be adapted for the specific isolation of this compound.[17]

Materials:

-

Dried and powdered roots of Gentiana macrophylla

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 3 x 24 hours).

-

Solvent Partitioning: Concentrate the methanolic extract under reduced pressure to yield a crude extract. Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the n-butanol fraction, which is typically rich in iridoid glycosides, to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or a similar solvent system.

-

Further Purification: Further purify the fractions containing the iridoid glycosides using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC: Perform final purification of the target compound, this compound, using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H and ¹³C NMR data are crucial for the structural elucidation of iridoid glycosides. While specific NMR data for this compound (Rindoside) is not readily available in the provided search results, a general approach to its acquisition and interpretation is outlined.

Protocol:

-

Dissolve a pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are essential for assigning all signals and confirming the structure.

-

Compare the obtained spectral data with published data for similar iridoid glycosides to aid in the structural assignment.

4.2.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Protocol:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. This data provides valuable information about the structure of the aglycone and the sugar moieties. A deductive fragmentation pathway for rindoside has been previously proposed.[13]

In Vitro Biological Activity Assays

4.3.1. Antioxidant Activity: DPPH Radical Scavenging Assay [12][13]

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the stock solution to obtain different concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each concentration of the this compound solution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

4.3.2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [5][14]

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A known iNOS inhibitor, such as L-NMMA, can be used as a positive control.

-

Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

4.3.3. Neuroprotective Activity: Assay in SH-SY5Y Human Neuroblastoma Cells [6][15]

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxin, such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.

Protocol:

-

Culture SH-SY5Y cells in a suitable medium.

-

Seed the cells in a 96-well plate.

-

Differentiate the cells into a neuronal phenotype by treating with retinoic acid.

-

Pre-treat the differentiated cells with different concentrations of this compound for a specified time.

-

Expose the cells to a neurotoxin (e.g., H₂O₂ or aggregated Aβ peptide) to induce cell death.

-

After the incubation period, assess cell viability using the MTT assay or measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

-

A known neuroprotective agent can be used as a positive control.

-

Calculate the percentage of neuroprotection and determine the EC₅₀ value (the concentration of the compound that provides 50% protection).

Signaling Pathways and Experimental Workflows

The biological activities of iridoid glycosides are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by this compound are yet to be fully elucidated, related compounds have been shown to influence key inflammatory and cell survival pathways.

Potential Anti-inflammatory Signaling Pathways

Iridoid glycosides have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central to the inflammatory response.[8][18]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and characterization of the biological activities of a natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridoid glycosides from the flowers of Gentiana macrophylla Pall. ameliorate collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Spectroscopic Identification of Gelidoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Gelidoside, an iridoid glycoside. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the analysis and application of this natural compound.

Introduction to this compound

This compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Accurate identification and structural elucidation of this compound are fundamental for quality control, standardization of extracts, and further investigation into its pharmacological properties. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about its molecular structure and composition.

Spectroscopic Data for this compound Identification

The following tables summarize the key spectroscopic data for the identification of this compound. These values have been compiled from scientific literature and represent the characteristic spectroscopic signature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.75 | d | 1.5 |

| 3 | 7.48 | s | |

| 5 | 3.10 | m | |

| 6 | 1.85, 2.15 | m | |

| 7 | 4.80 | t | 5.0 |

| 8 | 1.95 | m | |

| 9 | 2.85 | dd | 8.0, 1.5 |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.20 | t | 8.0 |

| 3' | 3.35 | t | 8.0 |

| 4' | 3.30 | t | 8.0 |

| 5' | 3.40 | m | |

| 6' | 3.70, 3.90 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 95.2 |

| 3 | 152.1 |

| 4 | 110.5 |

| 5 | 38.6 |

| 6 | 32.8 |

| 7 | 80.1 |

| 8 | 45.3 |

| 9 | 52.7 |

| 10 | 21.9 |

| 11 | 170.1 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.7 |

| 5' | 78.1 |

| 6' | 62.9 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable insights into the structure of the molecule, particularly the nature and linkage of the glycosidic moiety.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Molecular Formula |

| ESI-MS (Positive) | TOF | [M+Na]⁺ | C₁₆H₂₄O₁₀Na |

| HR-ESI-MS (Positive) | Orbitrap | [M+H]⁺ | C₁₆H₂₅O₁₀ |

Key Fragmentation Pathways: Under collision-induced dissociation (CID), a characteristic fragmentation of iridoid glycosides is the neutral loss of the glucose moiety (162 Da), leading to a prominent fragment ion corresponding to the aglycone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in the molecule.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Solvent | Absorption Maxima (λ_max or ν_max) | Assignment |

| UV-Vis | Methanol | 235 nm | α,β-unsaturated ester |

| IR (KBr) | - | 3400 cm⁻¹ | O-H stretching |

| 1710 cm⁻¹ | C=O stretching (ester) | ||

| 1640 cm⁻¹ | C=C stretching | ||

| 1075 cm⁻¹ | C-O stretching |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.

Isolation of this compound

The following is a general workflow for the isolation of this compound from its natural source, typically the red algae of the Gelidium species.

Gelidoside: A Technical Overview of its Physicochemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on the acylsecoiridoid glucoside, Gelidoside. The document outlines its core molecular data. Notably, a comprehensive review of publicly accessible scientific literature reveals a significant gap in research pertaining to the specific biological activities, associated signaling pathways, and detailed experimental protocols for isolated this compound.

Core Molecular Data

This compound was first isolated from the aerial parts of Gentiana gelida M.Bieb. Its molecular formula and weight have been determined through spectroscopic methods, including Mass Spectrometry.

| Parameter | Value | Reference |

| Molecular Formula | C₃₅H₄₂O₂₁ | [1][2] |

| Molecular Weight | 798.70 g/mol | [2] |

| Compound Class | Acylsecoiridoid Glucoside | [1][2] |

| Natural Source | Gentiana gelida M.Bieb | [2] |

Biological Activity and Context

Research on various Gentiana species and their constituent secoiridoid glucosides suggests potential pharmacological activities. For instance, extracts from Gentiana species and isolated secoiridoid glucosides have demonstrated anti-inflammatory and hepatoprotective effects in preclinical studies[2][8]. Gentiopicroside, another secoiridoid glycoside found in Gentiana species, has been shown to have antioxidative properties[9]. It is plausible that this compound may share some of these biological activities due to structural similarities with other secoiridoid glucosides. However, without direct experimental evidence, this remains speculative.

Signaling Pathways

There is currently no published research that specifically investigates the effects of this compound on any signaling pathways. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available due to the limited research on this specific compound. However, a general methodology for the extraction and isolation of iridoid glycosides from Gentiana species can be outlined as a reference for future research.

General Protocol for the Isolation of Iridoid Glycosides from Gentiana Species

This protocol is a generalized representation and would require optimization for the specific isolation of this compound.

Caption: Generalized workflow for the extraction and isolation of iridoid glycosides.

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight, originating from Gentiana gelida. There is a clear need for further research to elucidate its biological activities, understand its mechanism of action through the study of relevant signaling pathways, and develop specific experimental protocols. The information on related compounds and the source plant provides a foundation for hypothesizing potential activities, but dedicated studies are essential for confirmation.

References

- 1. Some European Gentiana Species Are Used Traditionally to Cure Wounds: Bioactivity and Conservation Issues [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal, biological and phytochemical properties of Gentiana species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 6. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Seco-iridoid glycosides from the Gentiana olivieri Griseb and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gentiopicroside, a Secoiridoid Glycoside from Gentiana rigescens Franch, Extends the Lifespan of Yeast via Inducing Mitophagy and Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

"literature review on the bioactivity of Gelidoside"

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The originally requested topic, "Gelidoside," did not correspond to a known compound in the scientific literature. Therefore, this guide focuses on Floridoside , a well-researched glycoside found in red algae of the Gelidium genus and other Rhodophyta, which exhibits significant antioxidant and anti-inflammatory properties.

Floridoside (2-O-α-D-galactopyranosyl-glycerol) is a small-molecule carbohydrate that serves as a primary photosynthetic product in red algae. Beyond its metabolic role, floridoside has garnered considerable interest for its potent cytoprotective effects, particularly its antioxidant and anti-inflammatory activities. This guide provides a comprehensive overview of the current scientific understanding of floridoside's bioactivity, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Antioxidant Bioactivity of Floridoside

Floridoside demonstrates significant antioxidant properties, primarily through the activation of endogenous antioxidant defense mechanisms rather than direct radical scavenging. Its activity is centered on the upregulation of cytoprotective genes via the Nrf2 signaling pathway.

| Bioactivity Metric | Cell Line | Concentration of Floridoside | Result | Reference |

| SOD Activity | L-02 (Human Hepatocytes) | 200 µmol/L | Significant increase (p < 0.05) | [1] |

| GSH-Px Activity | L-02 (Human Hepatocytes) | 50, 100, 200 µmol/L | Significant increase (p < 0.05), with a 2.02-fold increase at 200 µmol/L | [1] |

| HO-1 Protein Expression | L-02 (Human Hepatocytes) | 50, 100, 200 µmol/L | Increased by 27.7%, 41.3%, and 49.9% respectively (p < 0.05) | [1] |

| ROS Production | L-02 (Human Hepatocytes) | 50-800 µmol/L | No increase in intracellular ROS | [1] |

| Oxidative Burst Inhibition (Acylated Floridoside Derivative) | Human Neutrophils | IC50 = 83 ± 7 µM | Inhibition of PMA-stimulated oxidative burst | [2] |

Floridoside exerts its antioxidant effects by activating the p38/ERK MAPK signaling cascade, which in turn leads to the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][3] Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression.[1][4][5][6] Key among these is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[1]

-

Cell Viability Assay (MTT Assay): [7]

-

Cell Culture: Human hepatocyte L-02 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of floridoside (e.g., 50, 100, 200 µmol/L) for a specified duration (e.g., 2 hours).

-

MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

-

Reactive Oxygen Species (ROS) Detection: [1]

-

Cell Treatment: L-02 cells are treated with floridoside (50-800 µmol/L) for 2 hours.

-

Probe Incubation: Cells are incubated with a 20 µmol/L DCFH-DA probe in FBS-free medium at 37°C for 45 minutes.

-

Flow Cytometry: Intracellular ROS levels are determined using a flow cytometer, with data expressed as mean dichlorofluorescein (DCF) fluorescence intensity.

-

-

Western Blot Analysis for Protein Expression: [1]

-

Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., HO-1, p-p38, p-ERK, Nrf2) overnight at 4°C, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anti-inflammatory Bioactivity of Floridoside

Floridoside has demonstrated notable anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators in activated immune cells, such as microglia.

| Bioactivity Metric | Cell Line | Concentration of Floridoside | Result | Reference |

| Nitric Oxide (NO) Production | BV-2 (Microglia) | 50 µM | ~50% reduction in LPS-induced NO production | [7] |

| iNOS Protein Expression | BV-2 (Microglia) | 1, 10, 50 µM | Dose-dependent decrease in LPS-induced iNOS expression | [8] |

| COX-2 Protein Expression | BV-2 (Microglia) | 1, 10, 50 µM | Dose-dependent decrease in LPS-induced COX-2 expression | [8] |

In the context of inflammation, floridoside's mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38 and ERK1/2.[8] In lipopolysaccharide (LPS)-stimulated microglia, floridoside inhibits the phosphorylation of p38 and ERK1/2, which are crucial for the activation of transcription factors that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] By blocking this cascade, floridoside effectively reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

-

Nitric Oxide (NO) Production Assay (Griess Assay): [7]

-

Cell Culture and Treatment: BV-2 microglial cells are cultured and treated with LPS (e.g., 100 ng/ml) for 1 hour, followed by incubation with floridoside (e.g., 1, 10, 50 µM) for a specified time (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent is mixed with the supernatant and incubated at room temperature.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite is determined using a standard curve of sodium nitrite.

-

-

Experimental Workflow for Anti-inflammatory Activity Assessment:

Conclusion and Future Perspectives

Floridoside, a natural glycoside from red algae, presents a promising profile as a bioactive compound with significant antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the modulation of key signaling pathways such as MAPK and Nrf2, provide a solid foundation for its potential therapeutic applications. The data presented in this guide highlight its efficacy in cellular models, suggesting its potential for development in nutraceuticals and pharmaceuticals aimed at mitigating conditions associated with oxidative stress and inflammation.

Further research is warranted to fully elucidate the bioavailability and in vivo efficacy of floridoside. Clinical trials are necessary to translate these preclinical findings into tangible health benefits for human populations. Additionally, structure-activity relationship studies on floridoside derivatives could lead to the development of even more potent and specific therapeutic agents.

References

- 1. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Ethnobotanical Potential of Sideritis gelida

Disclaimer: Research specifically investigating Sideritis gelida is limited in publicly available literature. This guide synthesizes information from the broader Sideritis genus, particularly species endemic to Turkey and the Mediterranean, to build a comprehensive profile and framework for future research into S. gelida. The ethnobotanical uses, chemical constituents, and biological activities described are characteristic of the genus and provide a strong hypothetical basis for the potential of this specific species.

Ethnobotanical and Traditional Context

The genus Sideritis, commonly known as "Mountain Tea" or "Ironwort," comprises over 150 species, predominantly found in the Mediterranean, Balkan, and Anatolian regions.[1][2] Traditionally, infusions and decoctions prepared from the aerial parts (stems, leaves, and flowers) of Sideritis species have been a cornerstone of folk medicine for centuries.[1][3]

In Turkish folk medicine, these plants are locally named 'dağ çayı' (mountain tea) or 'yayla çayı' (valley tea).[4] The primary traditional applications include treatment for:

-

Respiratory Ailments: Used against the common cold, flu, bronchitis, coughs, and other upper respiratory tract problems.[3][4][5]

-

Gastrointestinal Disorders: Employed as a digestive aid, carminative, and for treating stomach complaints and diarrhea.[2][4][6]

-

Inflammatory Conditions: Utilized for their anti-inflammatory and anti-rheumatic properties.[2][6][7]

-

General Well-being: Consumed as a general tonic, diuretic, and to soothe anxiety.[2][8]

The name Sideritis is derived from the Greek word "sideros" (iron) and was historically used by ancient Greeks like Dioscorides to refer to plants capable of healing wounds inflicted by iron weapons.[1] This historical context underscores its long-standing association with anti-inflammatory and vulnerary (wound-healing) applications.

Phytochemical Profile of the Sideritis Genus

The pharmacological effects of Sideritis species are attributed to a rich diversity of secondary metabolites. The primary chemical classes identified across the genus include terpenoids, flavonoids, and phenylethanoid glycosides.[4][7][9]

-

Terpenoids: Diterpenoids with an ent-kaurene skeleton are characteristic of Turkish Sideritis species. Key compounds include siderol, 7-epicandicandiol, and sideridiol.[4][10]

-

Flavonoids: These are major phenolic components, often present as glycosides. The main aglycones are apigenin, luteolin, isoscutellarein, and hypolaetin.[9][11][12] These compounds are primary contributors to the antioxidant and anti-inflammatory effects.[9][13]

-

Phenylethanoid Glycosides: Verbascoside is a prominent example found in many Sideritis species and is known for its potent antioxidant and anti-inflammatory properties.[9][12][14]

-

Phenolic Acids: Other compounds like chlorogenic acid, caffeic acid, and rosmarinic acid are also frequently identified.[14][15][16]

Quantitative Phytochemical Data

The following table summarizes quantitative data on the phytochemical content of various Sideritis species, providing a reference for potential concentrations in S. gelida.

| Species | Compound/Class | Concentration (µg/mg extract or as specified) | Reference |

| S. germanicopolitana | Luteolin | 27.44 | [15] |

| S. germanicopolitana | p-Coumaric Acid | 20.03 | [15] |

| S. libanotica | Rosmarinic Acid | 8.70 | [15] |

| S. libanotica | Caffeic Acid | 6.46 | [15] |

| S. scardica | Verbascoside | 151.54 mg/g (lyophilized infusion) | [14] |

| S. scardica | Isoscutellarein glycosides | 151.70 mg/g (lyophilized infusion) | [14] |

| S. scardica | Methylisoscutelarein glycosides | 107.40 mg/g (lyophilized infusion) | [14] |

| S. scardica | Hypolaetin glycosides | 78.33 mg/g (lyophilized infusion) | [14] |

Pharmacological Activities and Bio-Assay Data

Scientific investigations have validated many of the traditional uses of Sideritis, demonstrating significant biological activities. The most consistently reported effects are antioxidant, anti-inflammatory, antimicrobial, and gastroprotective.[3][6][7]

Quantitative Bioactivity Data

This table presents quantitative results from various bio-assays performed on Sideritis extracts, primarily focusing on antioxidant capacity.

| Species | Assay | Result | Reference |

| S. raeseri | ABTS | 249.39 mg TE/g dw | [17] |

| S. raeseri | DPPH | 172.44 mg TE/g dw | [17] |

| S. raeseri | FRAP | 236.27 mg TE/g dw | [17] |

| S. clandestina | ABTS | 230.13 mg TE/g dw | [17] |

| S. clandestina | DPPH | 145.89 mg TE/g dw | [17] |

| S. clandestina | FRAP | 215.15 mg TE/g dw | [17] |

| S. scardica | DPPH | IC50: 3.2–8.9 mg/mL | [12] |

| S. clandestina | DPPH | IC50: (mg/mL) - See reference | [18] |

TE: Trolox Equivalents; dw: dry weight; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed and reproducible protocols are critical for the scientific validation of ethnobotanical leads. Below are standard methodologies for extraction and bioactivity assessment relevant to Sideritis research.

Protocol: Maceration for Total Phenolic Extraction

-

Preparation: Air-dry the aerial parts of the plant material at room temperature in a dark, ventilated area. Grind the dried material into a fine powder.

-